molecular formula C20H27N3O2S B6945572 N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide

N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide

Cat. No.: B6945572
M. Wt: 373.5 g/mol
InChI Key: PSIRVHBIHBYTHZ-UHFFFAOYSA-N
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Description

N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide is a synthetic organic compound characterized by its complex structure, which includes a thiazole ring, a benzyl group, and an oxan-4-ylamino substituent

Properties

IUPAC Name

N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-14(2)18(22-16-8-10-25-11-9-16)19(24)23-20-21-13-17(26-20)12-15-6-4-3-5-7-15/h3-7,13-14,16,18,22H,8-12H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIRVHBIHBYTHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=NC=C(S1)CC2=CC=CC=C2)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Benzylation: The thiazole intermediate is then benzylated using benzyl bromide in the presence of a base such as potassium carbonate.

    Amidation: The benzylated thiazole is reacted with 3-methyl-2-(oxan-4-ylamino)butanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, aryl halides, in the presence of a base like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Reduced amide derivatives.

    Substitution: Substituted thiazole derivatives with various alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and protein-ligand binding due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can bind to active sites of enzymes, inhibiting their activity, while the benzyl group can enhance binding affinity through hydrophobic interactions. The oxan-4-ylamino group can form hydrogen bonds with target molecules, stabilizing the compound-target complex.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-phenyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(morpholin-4-ylamino)butanamide
  • N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(piperidin-4-ylamino)butanamide

Uniqueness

N-(5-benzyl-1,3-thiazol-2-yl)-3-methyl-2-(oxan-4-ylamino)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxan-4-ylamino group, in particular, differentiates it from other similar compounds, potentially leading to unique interactions and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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